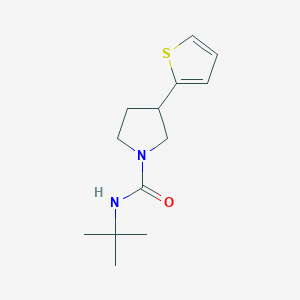

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

One research avenue explores the synthetic applications of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives in organic chemistry. For instance, studies have focused on reaction mechanisms involving magnesiated bases on substituted pyridines, leading to various substitutions and additions on the pyridine ring, demonstrating the versatility of similar compounds in organic synthesis (Bonnet et al., 2001). Similarly, the control of lithiation sites on pyridine derivatives showcases the intricate control over chemical reactions, allowing for selective modifications of these compounds (Smith et al., 2013).

Material Science and Polymer Chemistry

In material science, derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of polymers with unique properties. Research has produced polyamides with flexible main-chain ether linkages and ortho-phenylene units, revealing their noncrystalline nature, solubility in polar solvents, and thermal stability, which are beneficial for various applications (Hsiao et al., 2000).

Pharmacological Applications

In the pharmacological domain, there's an interest in exploring the therapeutic potentials of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives. For example, studies on enhancing the reductive cleavage of aromatic carboxamides have implications for developing new therapeutic agents by facilitating the synthesis of bioactive molecules (Ragnarsson et al., 2001). Another aspect is the exploration of new compounds for cannabinoid receptor ligands, indicating the broad pharmacological interest in derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide (Silvestri et al., 2010).

Catalysis and Chemical Transformations

The role of similar compounds in catalysis and chemical transformations is also notable. For instance, divalent ytterbium complexes, which could be related to the structural motifs of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives, have been shown to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, reflecting the utility of these compounds in facilitating a wide range of chemical transformations (Basalov et al., 2014).

Propiedades

IUPAC Name |

N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKCSFITFISCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)

![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)

![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)

![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)